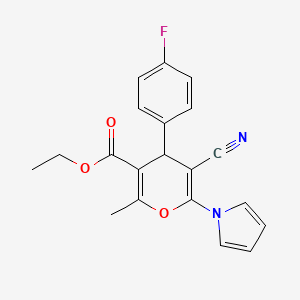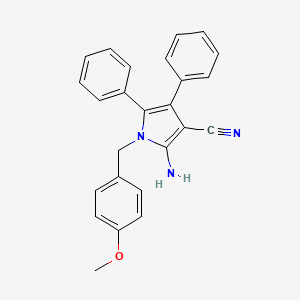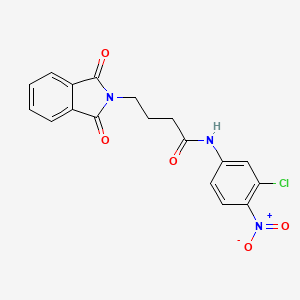![molecular formula C12H8ClN3OS2 B15004088 5-(4-chlorophenyl)-3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B15004088.png)
5-(4-chlorophenyl)-3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-CHLOROPHENYL)-3-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazole ring fused with a pyrimidine ring, which is further substituted with a chlorophenyl group, a methyl group, and a sulfanylidene group.
准备方法
The synthesis of 5-(4-CHLOROPHENYL)-3-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the Thorpe-Ziegler reaction, where 4-amino-2-(methyl-sulfanyl)thiazole-5-carboxamides are synthesized using dipotassium cyanodithioimidocarbonate and 2-chloroacetamides . The intermediates are then subjected to I2-catalyzed dehydrogenative condensation with benzaldehydes in DMSO at 120°C to yield the desired thiazolopyrimidinones .
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
作用机制
The mechanism of action of 5-(4-CHLOROPHENYL)-3-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. As a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to DNA damage during cell replication . This results in the inhibition of cancer cell proliferation and induction of apoptosis.
相似化合物的比较
Similar compounds to 5-(4-CHLOROPHENYL)-3-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE include other thiazolopyrimidine derivatives such as:
3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one: Known for its anticancer activity.
2-amino-5-arylthiazolo[4,5-d]pyrimidin-7-one: Investigated for its potential as a phosphatidylinositol 3-kinase inhibitor.
7-chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one: Evaluated for its cytotoxic activity against cancer cell lines.
属性
分子式 |
C12H8ClN3OS2 |
|---|---|
分子量 |
309.8 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-3-methyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C12H8ClN3OS2/c1-16-10-8(19-12(16)18)11(17)15-9(14-10)6-2-4-7(13)5-3-6/h2-5H,1H3,(H,14,15,17) |
InChI 键 |
SSYLKRXTOWMCRC-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)NC(=N2)C3=CC=C(C=C3)Cl)SC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B15004007.png)

![2H-1,2,3,4-Tetrazole, 2-[[4-ethyl-5-[[(2-fluorophenyl)methyl]thio]-4H-1,2,4-triazol-3-yl]methyl]-5-phenyl-](/img/structure/B15004032.png)
![3-(4-Chlorophenyl)-3-{[(2-methylphenyl)carbonyl]amino}propanoic acid](/img/structure/B15004046.png)
![N-(3-methoxypyrazin-2-yl)-4-[5-oxo-4-(propan-2-yl)-2-thioxoimidazolidin-1-yl]benzenesulfonamide](/img/structure/B15004050.png)
![3-(4-{[6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)-3-ethylpiperidine-2,6-dione](/img/structure/B15004055.png)
![Methyl 4-{[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]methyl}benzoate](/img/structure/B15004060.png)
![2,4-dichloro-N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}benzamide](/img/structure/B15004061.png)
![ethyl (3,5-dimethyl-4-{[(3-methylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B15004068.png)
![2-ethoxy-5-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]benzonitrile](/img/structure/B15004085.png)
![3-(Benzylamino)-2-[(3,4-diethoxyphenyl)acetyl]cyclohex-2-en-1-one](/img/structure/B15004091.png)
![2,4-dichloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15004096.png)


